molecular formula C25H22ClN5O B14121711 3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

Cat. No.: B14121711
M. Wt: 443.9 g/mol
InChI Key: MGARWHQGMCYTAL-UHFFFAOYSA-N
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Description

3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring, a pyrazolo[3,4-D]pyrimidine core, and a chlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine typically involves multiple steps, including the formation of the naphthalene ring, the pyrazolo[3,4-D]pyrimidine core, and the attachment of the chlorobenzyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring, pyrazolo[3,4-D]pyrimidine core, and chlorobenzyl group sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C25H22ClN5O

Molecular Weight

443.9 g/mol

IUPAC Name

3-[6-[(3-chlorophenyl)methoxy]naphthalen-2-yl]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C25H22ClN5O/c1-15(2)31-25-22(24(27)28-14-29-25)23(30-31)19-7-6-18-12-21(9-8-17(18)11-19)32-13-16-4-3-5-20(26)10-16/h3-12,14-15H,13H2,1-2H3,(H2,27,28,29)

InChI Key

MGARWHQGMCYTAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)C=C(C=C4)OCC5=CC(=CC=C5)Cl)N

Origin of Product

United States

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